4-Nitro-1H-indazole-6-carboxylic acid
Overview
Description
“4-Nitro-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H5N3O4 . It is a derivative of indazole, a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring .
Synthesis Analysis
The synthesis of indazoles, including derivatives like “this compound”, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “this compound” involves a nitro group (-NO2) attached to the 4th position and a carboxylic acid group (-COOH) attached to the 6th position of the indazole ring .
Chemical Reactions Analysis
Indazoles, including “this compound”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Scientific Research Applications
Luminescence Sensing of Metal Ions and Nitroaromatic Compounds
A study presented the synthesis of novel 3D lanthanide metal–organic frameworks (MOFs) based on a triazole-containing tricarboxylic acid ligand. These MOFs were explored for their luminescence properties, showcasing selective detection capabilities for 4-nitrophenol and Fe3+ ions over other nitroaromatic compounds and metal ions. This application highlights the potential of utilizing 4-Nitro-1H-indazole-6-carboxylic acid derivatives in environmental monitoring and the development of sensing materials for toxic substances (Wang et al., 2016).
Corrosion Inhibition
The inhibitive properties of heterocyclic diazoles, including indazole derivatives, on iron corrosion in acidic conditions were investigated. These compounds demonstrated an increase in charge-transfer resistance, suggesting their potential as corrosion inhibitors. This application is crucial for protecting materials in industrial environments, although it's not directly mentioned for this compound, similar structures show promising results in this area (Babić-Samardžija et al., 2005).
Selective Sensing of Contaminants
The development of a stable fluorescent framework capable of selective adsorption and detection of heavy-metal Cr3+ ion and 2,4,6-trinitrophenol was reported. This research underscores the importance of this compound derivatives in creating materials for the selective sensing of environmental pollutants, showcasing their potential in environmental remediation (Jia et al., 2017).
Synthesis of 1H-Indazoles
Nitrosobenzenes were used as aminating agents for synthesizing 1H-indazoles via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling. This study highlights the chemical versatility and potential of indazole derivatives in synthesizing biologically active compounds and pharmaceuticals (Wang & Li, 2016).
Cross-Coupling Reactions
Research into the cross-coupling reactions of boronic acids with dihalo heterocycles, including indazole derivatives, emphasized the utility of the carboxylic acid anion moiety as a directing group. This work contributes to the broader field of organic synthesis, offering pathways for creating complex molecules for pharmaceutical and material science applications (Houpis et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-nitro-1H-indazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)4-1-6-5(3-9-10-6)7(2-4)11(14)15/h1-3H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXTUKCZSXGARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646317 | |
Record name | 4-Nitro-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-71-1 | |
Record name | 4-Nitro-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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